molecular formula C22H21ClN2O3 B11403414 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one

2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one

Cat. No.: B11403414
M. Wt: 396.9 g/mol
InChI Key: OKCPQGHIXURSLK-UHFFFAOYSA-N
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Description

2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one is a complex organic compound that features a chromenone core structure with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one typically involves multiple steps. One common approach is to start with the chromenone core and introduce the piperazine moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the chromenone or piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, modulating their activity. The chromenone core may also contribute to its biological activity by interacting with different pathways .

Properties

Molecular Formula

C22H21ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5,7-dimethylchromen-4-one

InChI

InChI=1S/C22H21ClN2O3/c1-14-10-15(2)21-18(26)13-20(28-19(21)11-14)22(27)25-8-6-24(7-9-25)17-5-3-4-16(23)12-17/h3-5,10-13H,6-9H2,1-2H3

InChI Key

OKCPQGHIXURSLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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